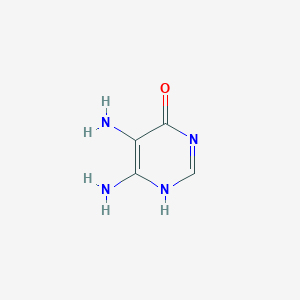

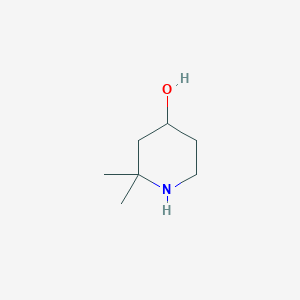

2,2-Dimethylpiperidin-4-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of related piperidin-4-ols involves the creation of diastereoisomeric compounds through various chemical processes, including the formation of esters and the study of their stereochemistry and preferred conformations based on NMR characteristics (Casy & Jeffery, 1972). Other research has focused on synthesizing weak nucleophilic bases with piperidine structures through multi-stage processes, highlighting the importance of steric protection against electrophilic attack (Balaban et al., 2004).

Molecular Structure Analysis

The molecular structure of 2,2-Dimethylpiperidin-4-ol and its derivatives has been studied using various techniques, including X-ray diffraction and NMR spectroscopy. These studies have revealed the configuration, conformation, and crystal structure of these compounds, providing insight into their molecular behavior and interactions (Sankar et al., 2015).

Chemical Reactions and Properties

Research on the chemical reactions and properties of piperidine derivatives has explored their reactivity with various reagents, including the synthesis of specific derivatives and investigation of reaction mechanisms. Studies have also examined the stereochemical outcomes of these reactions, shedding light on the factors that influence the synthesis and properties of these compounds (Unkovskii et al., 1973).

Physical Properties Analysis

The physical properties of 2,2-Dimethylpiperidin-4-ol derivatives, such as phase transitions, vibrations, and methyl group tunneling, have been investigated. These studies provide insights into the behavior of these compounds under different conditions and their potential applications (Bator et al., 2011).

Chemical Properties Analysis

The chemical properties of piperidine derivatives, including their reactivity and interaction with other chemical species, have been a focus of research. This includes the study of nucleophilic bases and the effects of structural modifications on their chemical behavior (Balaban et al., 2004).

Aplicaciones Científicas De Investigación

Application 1: HIV Treatment

- Summary of the Application : A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV .

- Methods of Application or Experimental Procedures : The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .

- Results or Outcomes : The CCR5 antagonistic activities of the compounds have also been evaluated .

Application 2: Synthesis and Pharmacological Applications

- Summary of the Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Methods of Application or Experimental Procedures : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Application 3: Synthesis of Biologically Active Piperidines

- Summary of the Application : Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

- Methods of Application or Experimental Procedures : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

- Results or Outcomes : A lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .

Propiedades

IUPAC Name |

2,2-dimethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2)5-6(9)3-4-8-7/h6,8-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBILPLZRULHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCN1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethylpiperidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.